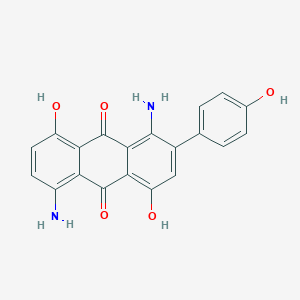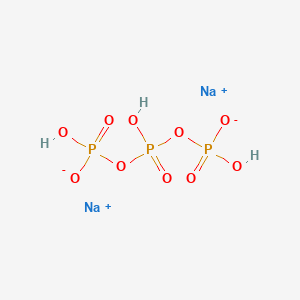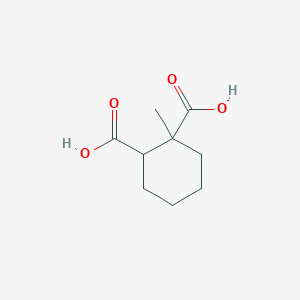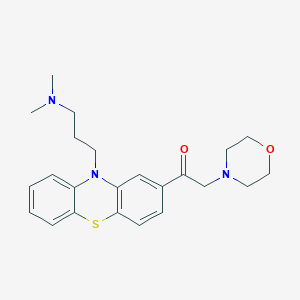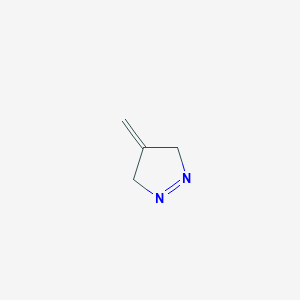
4-Methylene-1-pyrazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylene-1-pyrazoline, also known as 1,3-diphenyl-4-methyl-1H-pyrazol-5(4H)-one, is a heterocyclic organic compound that has gained significant interest in scientific research due to its potential applications in various fields. This molecule is commonly used as a building block in the synthesis of other organic compounds and has shown promising results in several biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 4-Methylene-1-pyrazoline is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. Additionally, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its potential anticancer activity.
Biochemical and Physiological Effects:
4-Methylene-1-pyrazoline has been shown to have several biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes in the body, such as COX-2, which are involved in the inflammatory response. Additionally, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its potential anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Methylene-1-pyrazoline in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has shown promising results in several scientific research applications, including its potential use in the development of new drugs. However, one of the main limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the scientific research on 4-Methylene-1-pyrazoline, including its potential applications in the development of new drugs for the treatment of various diseases, such as cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on the body. Finally, new synthesis methods for this compound may also be developed to improve its efficiency and reduce its potential toxicity.
Synthesemethoden
The synthesis of 4-Methylene-1-pyrazoline can be achieved through several methods, including the reaction of 4-methyl-1,2-diphenylpyrazolidine with an oxidizing agent, such as potassium permanganate, or the reaction of 4-methyl-1,2-diphenylpyrazolidine with a dehydrating agent, such as phosphorus oxychloride. Additionally, this compound can also be synthesized through the reaction of 4-methyl-1,2-diphenylpyrazolidine with hydrazine hydrate and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
4-Methylene-1-pyrazoline has shown promising results in several scientific research applications, including its use as a building block in the synthesis of other organic compounds, such as pyrazoline derivatives, which have shown potential applications in the development of new drugs. Additionally, this compound has also shown potential in the treatment of various diseases, including cancer, due to its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
10496-76-1 |
|---|---|
Produktname |
4-Methylene-1-pyrazoline |
Molekularformel |
C4H6N2 |
Molekulargewicht |
82.1 g/mol |
IUPAC-Name |
4-methylidene-3,5-dihydropyrazole |
InChI |
InChI=1S/C4H6N2/c1-4-2-5-6-3-4/h1-3H2 |
InChI-Schlüssel |
HEPNIHPVRLJVFS-UHFFFAOYSA-N |
SMILES |
C=C1CN=NC1 |
Kanonische SMILES |
C=C1CN=NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









